3-(Methylsulfanyl)-2-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

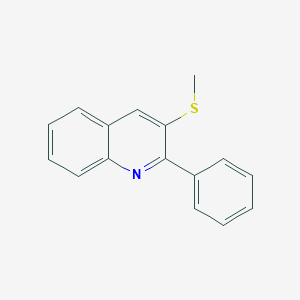

3-(Methylsulfanyl)-2-phenylquinoline is a heterocyclic aromatic compound that contains a quinoline core substituted with a phenyl group at the 2-position and a methylsulfanyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an o-aminobenzophenone with a suitable sulfur-containing reagent under acidic conditions. Another approach is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-2-phenylquinoline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3-(Methylsulfanyl)-2-phenylquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-2-phenylquinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular pathways, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

2-Phenylquinoline: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.

3-Phenylquinoline: Lacks the methylsulfanyl group, leading to variations in its chemical and biological properties.

3-(Methylsulfanyl)quinoline: Lacks the phenyl group, affecting its overall activity and applications.

Uniqueness

3-(Methylsulfanyl)-2-phenylquinoline is unique due to the presence of both the phenyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

3-(Methylsulfanyl)-2-phenylquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methylsulfanyl group attached to a quinoline structure. This configuration allows the compound to participate in various chemical reactions, such as oxidation and substitution, leading to the formation of sulfoxides or more complex heterocyclic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It has been shown to intercalate into DNA, disrupting replication processes and inducing cell death. Additionally, it can inhibit crucial enzymes involved in cellular pathways, such as topoisomerases, which are essential for DNA replication and repair.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. A study evaluating similar quinoline derivatives reported cytotoxic effects against various cancer cell lines, including lung (H460), breast (MCF7), and colon (HCT116) cancers. The compounds tested showed IC50 values in the low micromolar range, indicating significant cytotoxicity .

Case Study: Cytotoxicity Assays

- Cell Lines Tested : G361 (skin cancer), H460 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer).

- Method : MTT assay was utilized to determine cell viability post-treatment with the compound.

- Results : Compounds similar to this compound showed IC50 values ranging from 4.7 μM to 7.6 μM across different cell lines, suggesting effective inhibition comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound's ability to inhibit bacterial growth has been noted in various studies, positioning it as a potential candidate for treating infectious diseases. The mechanism involves binding to bacterial proteins or interfering with essential metabolic pathways.

Comparative Analysis of Biological Activities

To better understand the efficacy of this compound compared to other quinoline derivatives, a summary table is provided below:

| Compound Name | IC50 (μM) | Activity Type | Target Cell Lines |

|---|---|---|---|

| This compound | 4.7 - 7.6 | Anticancer | H460, MCF7, HCT116 |

| Compound 3e | 5.3 - 6.8 | Anticancer | G361, H460, MCF7, HCT116 |

| Compound 3f | 4.9 | Anticancer | H460 |

| Compound with methylsulfonyl group | 0.063 - 0.090 | COX-2 Inhibitor | MCF7 |

Properties

IUPAC Name |

3-methylsulfanyl-2-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCBUTBTEKLFHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.